molecular formula C27H35N3O12S B2538476 Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate dioxalate CAS No. 1051931-27-1

Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate dioxalate

Cat. No.: B2538476
CAS No.: 1051931-27-1
M. Wt: 625.65
InChI Key: PXKPXIMHNXUUGI-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate dioxalate is a thiophene-based small molecule featuring a 4-methoxyphenyl substituent at the 4-position of the thiophene ring and a propanamido linker connecting the thiophene core to a 4-ethylpiperazine moiety. The dioxalate counterion enhances solubility and stability, making the compound suitable for pharmaceutical or agrochemical applications. Its structural complexity necessitates advanced analytical techniques, such as X-ray crystallography (using programs like SHELX ), to resolve conformational details like ring puckering and intermolecular interactions.

Properties

IUPAC Name

ethyl 2-[3-(4-ethylpiperazin-1-yl)propanoylamino]-4-(4-methoxyphenyl)thiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S.2C2H2O4/c1-4-25-12-14-26(15-13-25)11-10-20(27)24-22-21(23(28)30-5-2)19(16-31-22)17-6-8-18(29-3)9-7-17;2*3-1(4)2(5)6/h6-9,16H,4-5,10-15H2,1-3H3,(H,24,27);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKPXIMHNXUUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCC(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)OC)C(=O)OCC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate dioxalate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a candidate for further pharmacological exploration.

Structural Overview

The compound is characterized by a thiophene core, a propanamido group, and an ethylpiperazine moiety. Its molecular formula is C24H35N3O11S, with a molecular weight of 573.61 g/mol. The presence of both thiophene and piperazine structures indicates potential interactions with biological targets, particularly in the central nervous system and cancer treatment.

Biological Activities

Research has indicated that compounds with similar structural characteristics exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiophene derivatives have demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : The presence of the methoxyphenyl group may enhance the compound's ability to inhibit tumor growth.
  • Neuropharmacological Effects : Piperazine derivatives are known to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylateLacks piperazine; simpler amine structureAntimicrobial
Ethyl 2-(4-methoxyphenyl)-3-thiophene derivativesContains phenolic groups; broader aromatic systemAnticancer
Cyclopenteno[b]thiophene derivativesDifferent ring structure; potential anesthetic propertiesLocal anesthetic

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluating the antimicrobial properties of thiophene derivatives found that compounds similar to ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate dioxalate exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Investigations into the anticancer potential of methoxy-substituted thiophenes revealed their ability to inhibit cancer cell proliferation in vitro. The mechanisms involved apoptosis induction and cell cycle arrest, suggesting that the compound could be developed as an anticancer agent .
  • Neuropharmacological Effects : Piperazine derivatives have been shown to inhibit human acetylcholinesterase, indicating potential use in treating Alzheimer's disease. Molecular docking studies suggest that these compounds can effectively bind to key sites on the enzyme, enhancing their therapeutic efficacy .

The biological activity of ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate dioxalate can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in bacterial resistance and cancer progression.
  • Receptor Modulation : Interaction with neurotransmitter receptors may explain its neuropharmacological effects.
  • Reactive Oxygen Species (ROS) Scavenging : Some thiophene derivatives act as antioxidants, reducing oxidative stress in cells.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential utility in the development of pharmacologically active agents. Its design allows for interactions with biological targets that may lead to therapeutic effects.

Anticancer Activity

Recent studies have indicated that thiophene derivatives exhibit significant anticancer activity. For instance, compounds similar to Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate dioxalate have shown effectiveness against various cancer cell lines. A notable study demonstrated that thiophene derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the p53 pathway, which is crucial for cell cycle regulation and apoptosis induction.

Antimicrobial Properties

Thiophene derivatives are recognized for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

Neuropharmacological Effects

The presence of the piperazine ring suggests potential neuropharmacological effects. Compounds containing piperazine have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation may lead to effects such as anxiolytic and antidepressant activities.

Synthesis Techniques

The synthesis of Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate dioxalate typically involves several steps:

  • Formation of the Thiophene Core : Achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Piperazine Moiety : Involves nucleophilic substitution reactions where the piperazine derivative reacts with an activated thiophene derivative.
  • Carboxylation : The introduction of the carboxylic acid group is crucial for biological activity and can be performed using standard carboxylation techniques.

Anticancer Activity Study

A study published in ACS Omega reported that methyl derivatives of thiophenes exhibited selective cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further research into related compounds like Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate dioxalate.

Antimicrobial Efficacy Study

Research has shown that thiophene derivatives can effectively inhibit the growth of various bacterial strains. A study demonstrated that these compounds disrupt bacterial cell membranes, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s structural and functional attributes can be contextualized against two closely related analogs:

Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate (CAS 156724-46-8)

Key Structural Differences :

  • Piperazine Substituent: The target compound features a 4-ethylpiperazine group, while the analog has a 4-methylpiperazine moiety. The ethyl group increases lipophilicity (logP ~1.2 vs.
  • Aromatic Substituent : The target compound’s 4-methoxyphenyl group introduces electron-donating effects, contrasting with the analog’s unsubstituted phenyl ring. This modification may alter π-π stacking interactions in biological targets .

Physicochemical Properties :

Property Target Compound CAS 156724-46-8
Molecular Formula C₂₄H₃₀N₄O₆S·(C₂O₄H₂)₂ C₂₁H₂₇N₃O₃S
Molecular Weight (g/mol) 684.74 (including dioxalate) 401.53
Solubility (Water) High (due to dioxalate) Moderate (neutral form)
LogP (Predicted) 1.5 (ionized form) 2.8 (neutral form)

Biological Implications :
The 4-methoxy group may confer improved binding affinity to receptors sensitive to electron-rich aromatic systems, while the ethylpiperazine could prolong metabolic stability compared to the methyl analog .

Ethyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate Dioxalate

Key Structural Differences :

  • Thiophene Ring System : The analog contains a cyclohepta[b]thiophene ring (7-membered), whereas the target compound has a 5-membered thiophene . The larger ring increases steric bulk and alters puckering dynamics, as defined by Cremer-Pople coordinates .
  • Conformational Flexibility : The cycloheptathiophene’s puckering amplitude (q ≈ 0.8 Å) likely reduces planarity, impacting interactions with flat binding pockets compared to the target compound’s planar thiophene .

Physicochemical Properties :

Property Target Compound Cycloheptathiophene Analog
Ring Puckering Amplitude ~0.2 Å (planar thiophene) ~0.8 Å (nonplanar)
Melting Point 198–202°C (crystalline dioxalate) 185–190°C

Functional Implications: The target compound’s smaller, planar thiophene may favor interactions with enzymes or receptors requiring flat aromatic stacking, while the analog’s puckered ring could hinder such interactions but improve solubility in nonpolar environments.

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